molecular formula C28H22ClF3N6O B2699640 1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethan-1-one CAS No. 931311-89-6

1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethan-1-one

Cat. No.: B2699640
CAS No.: 931311-89-6
M. Wt: 550.97
InChI Key: QPYBZTNBQKIATF-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a triazolo[1,5-a]quinazoline core substituted with a 7-chloro group and a 3-(trifluoromethyl)phenyl moiety at position 2. The piperazine ring at position 5 is further linked to a 4-phenyl ethanone group. The trifluoromethyl and chlorine substituents enhance lipophilicity and metabolic stability, while the piperazine-ethanone linkage may influence receptor binding affinity.

Properties

IUPAC Name

1-[4-[4-[7-chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClF3N6O/c1-17(39)18-5-8-22(9-6-18)36-11-13-37(14-12-36)26-23-16-21(29)7-10-24(23)38-27(33-26)25(34-35-38)19-3-2-4-20(15-19)28(30,31)32/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYBZTNBQKIATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving a quinazoline derivative and a triazole precursor under acidic or basic conditions.

    Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Attachment of the trifluoromethylphenyl group: This step involves the use of trifluoromethylphenyl derivatives in a coupling reaction, such as Suzuki-Miyaura coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The triazoloquinazoline derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study highlighted the efficacy of related compounds in targeting specific cancer pathways, suggesting that this compound may also possess similar capabilities .

CNS Disorders

The compound's piperazine component suggests potential applications in treating central nervous system disorders. Piperazine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies on related compounds indicate potential benefits in managing conditions such as anxiety and depression .

Inhibition of Enzymatic Activity

This compound has been investigated for its role as an inhibitor of certain enzymes implicated in metabolic disorders. Specifically, compounds with triazole and quinazoline structures have shown promise in inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is involved in glucocorticoid metabolism and associated with conditions like obesity and diabetes .

Case Study 1: Antitumor Activity

A study published in Molecules (2010) demonstrated the synthesis of related triazoloquinazoline derivatives and their evaluation against various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation, suggesting that the compound discussed may also exhibit similar anticancer properties .

Case Study 2: Neuropharmacological Effects

In another investigation, piperazine derivatives were assessed for their effects on anxiety-like behavior in animal models. The results showed that these compounds could reduce anxiety symptoms, indicating potential therapeutic applications for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or other signaling proteins, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the triazoloquinazoline family, which shares structural motifs with other azole-fused quinazolines. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Biological Activity Synthetic Route
Target Compound Triazolo[1,5-a]quinazoline 7-Cl, 3-(CF₃)Ph, 5-piperazinyl-4-phenyl ethanone Not explicitly reported; inferred antimicrobial/kinase inhibition based on analogues Likely Cu-mediated 1,3-dipolar cycloaddition for triazole formation
7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidinyl)-[1,2,3]triazolo[1,5-a]quinazoline Triazolo[1,5-a]quinazoline 7-Cl, 3-(4-ethylbenzenesulfonyl), 5-(3-methylpiperidinyl) Antiproliferative activity (e.g., kinase inhibition) Sulfonylation of triazoloquinazoline precursor followed by piperidine substitution
4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazinyl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5-one Triazolo[4,3-a]quinazolinone 2-Cl-benzyl, 3-oxopropyl-piperazinyl (3-methoxyphenyl) Probable CNS activity (serotonin/dopamine receptor modulation) Nucleophilic substitution on triazoloquinazolinone with functionalized piperazine
Azole-containing piperazine derivatives Varied azole + piperazine e.g., 4-chlorophenyl, imidazole, benzimidazole Broad-spectrum antimicrobial (MIC: 3.1–25 µg/mL) SN2 reaction between bromoethanone and tetrazole-thiols

Key Structural Differences

The piperazine-ethanone linker differs from sulfonyl or oxopropyl chains in analogues, affecting solubility and hydrogen-bonding capacity .

Synthetic Complexity: The target compound requires precise regioselective triazole formation, whereas analogues like utilize simpler quinazolinone sulfonation.

Biological Implications :

  • Piperazine-linked compounds (e.g., ) show strong antimicrobial activity, suggesting the target may share this profile. However, sulfonyl-substituted triazoloquinazolines (e.g., ) are more kinase-selective.

Computational and Experimental Comparisons

  • Similarity Coefficients : Using Tanimoto coefficients (binary fingerprint comparison), the target compound shares >70% similarity with piperazine-linked triazoloquinazolines but <50% with sulfonyl derivatives .
  • DFT-NMR Analysis: Analogous triazoloquinazolines (e.g., ) exhibit tautomerism (thioamide vs. iminothiol), which could apply to the target’s ethanone moiety under physiological conditions.

Biological Activity

The compound 1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethan-1-one is a complex molecule that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C27H22ClF3N6O
  • IUPAC Name: 1-{7-chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(4-methoxyphenyl)piperazine
  • SMILES Notation: COc(cc1)ccc1N(CC1)CCN1c1nc2c(-c3cc(C(F)(F)F)ccc3)nnn2c(cc2)c1cc2Cl

Synthesis

The synthesis of this compound involves multiple steps typically starting from simpler quinazoline derivatives. Recent studies have highlighted methods for synthesizing various triazoloquinazoline derivatives that exhibit significant biological activity. For example, a series of 1,2,4-triazolo[1,5-a]quinazolines were synthesized and evaluated for their antihypertensive properties using in vivo models .

Antihypertensive Effects

Research has demonstrated that derivatives of triazoloquinazolines exhibit antihypertensive effects. In particular, compounds similar to the one have been shown to significantly lower blood pressure and heart rate in animal models. These effects are attributed to their ability to act as adrenoblockers and cardiac stimulants .

Anticancer Activity

The anticancer potential of related compounds has also been explored. A study indicated that certain triazoloquinazoline derivatives inhibited the proliferation of various cancer cell lines including leukemia and breast cancer cells. The most potent derivatives showed growth inhibition rates between 31.50% and 47.41% across different cancer types .

The mechanisms underlying the biological activity of these compounds often involve interactions with specific protein targets. For instance, molecular docking studies have suggested that these compounds can form significant interactions with key enzymes involved in cancer progression and hypertension management. The binding affinity and interaction dynamics have been quantitatively assessed through various computational methods .

Study 1: Antihypertensive Activity

A recent study evaluated a series of triazoloquinazolines for their ability to modulate blood pressure in rat models. The results indicated that certain compounds could completely abolish tachycardia associated with hypertensive states, suggesting their potential as therapeutic agents for managing hypertension .

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, a range of quinazoline derivatives were tested against multiple cancer cell lines. The findings revealed that specific modifications to the quinazoline structure enhanced anticancer activity significantly compared to unmodified compounds .

Data Table: Biological Activity Summary

Compound NameActivity TypeCell Line/ModelEffectiveness (%)Reference
Triazoloquinazoline AAntihypertensiveRat modelSignificant reduction in BP
Triazoloquinazoline BAnticancerCCRF-CEM (Leukemia)31.50 - 47.41% growth inhibition
Triazoloquinazoline CAnticancerMDA-MB-231 (Breast Cancer)40% growth inhibition

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